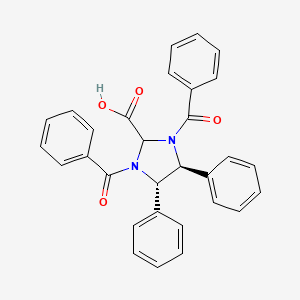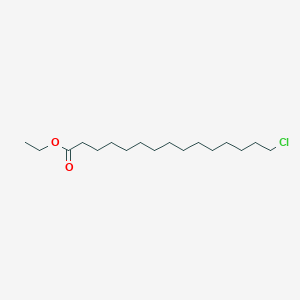![molecular formula C14H14N2O2 B15222561 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of m-tolyl hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring. Subsequent cyclization and functionalization steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole cores, such as 1-phenyl-3-methyl-5-pyrazolone.
Indole Derivatives: Compounds like indole-3-acetic acid, which share structural similarities.
Uniqueness
2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the m-tolyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-9-4-2-5-10(8-9)13-12(14(17)18)11-6-3-7-16(11)15-13/h2,4-5,8H,3,6-7H2,1H3,(H,17,18) |
Clave InChI |
UTRULZGCZDAFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN3CCCC3=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



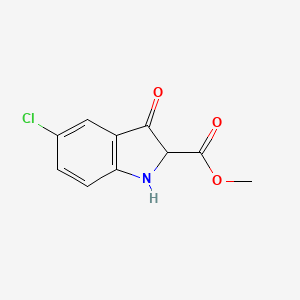
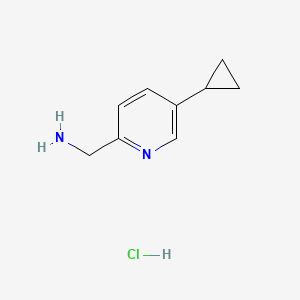
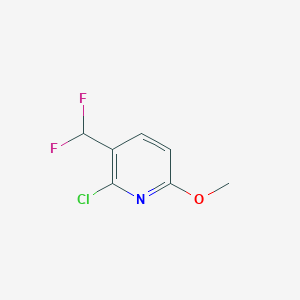

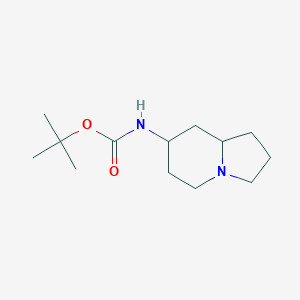

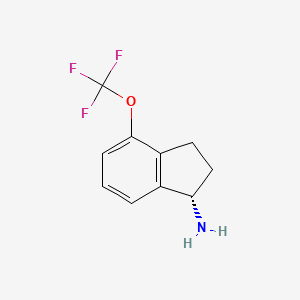

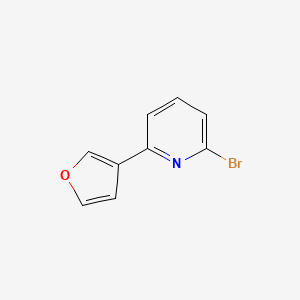

![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
